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molecular formula C14H10N2O B8604451 7-pyridin-2-yl-1H-quinolin-5-one

7-pyridin-2-yl-1H-quinolin-5-one

Cat. No. B8604451
M. Wt: 222.24 g/mol
InChI Key: PHCMTLKSZKPPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912173B2

Procedure details

1.025 g 3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine was dissolved in 100 mL dimethoxyethane and 126 mg of trifluormethanesulfonic acid silver salt added and stirred 7 h at 70° C. The mixture is diluted with DCM and extracted with saturated NaHCO3 solution (3×). The organic phase was dried (MgSO4) and concentrated in vacuo. The residual mixture was dissolved in 10 mL THF, 1.2 mL of tertbutylammoniumfluoride in THF (1N) was added and the mixture stirred for 2 h at 25° C. The mixture was diluted with DCM and extracted with water (1×) and the organic phase concentrated in vacuo and purified via FCC (100 g SiO2, DCM→DCM 93:7) to yield 165 mg of 7-(pyridin-2-yl)quinolin-5-ol 6.3 as solid. HPLC-MS: Rt=0.78 min (method E), M+H=223.
Name
3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluormethanesulfonic acid silver salt
Quantity
126 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]([C:11]1[C:12]([C:17]#[C:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[N:13][CH:14]=[CH:15][CH:16]=1)=[CH2:10])(C(C)(C)C)(C)C>C(COC)OC.C(Cl)Cl.[Ag+].FC(F)(F)S([O-])(=O)=O>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]1[CH:10]=[C:9]([OH:8])[C:11]2[CH:16]=[CH:15][CH:14]=[N:13][C:12]=2[CH:17]=1 |f:3.4|

Inputs

Step One
Name
3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine
Quantity
1.025 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(=C)C=1C(=NC=CC1)C#CC1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
trifluormethanesulfonic acid silver salt
Quantity
126 mg
Type
catalyst
Smiles
[Ag+].FC(S(=O)(=O)[O-])(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred 7 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 solution (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual mixture was dissolved in 10 mL THF
ADDITION
Type
ADDITION
Details
1.2 mL of tertbutylammoniumfluoride in THF (1N) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 2 h at 25° C
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with water (1×)
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via FCC (100 g SiO2, DCM→DCM 93:7)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=2C=CC=NC2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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